(2-chloro-2-fluorocyclopropyl)methanol, Mixture of diastereomers
Description
(2-Chloro-2-fluorocyclopropyl)methanol is a cyclopropane derivative featuring adjacent chloro and fluoro substituents on the ring, with a hydroxymethyl group. Its diastereomerism arises from the restricted rotation of the cyclopropane ring, leading to distinct spatial arrangements of substituents. This compound is typically synthesized as a mixture of diastereomers, with ratios influenced by reaction conditions such as solvent polarity, temperature, and reducing agents . For example, analogous syntheses of β-arylmercapto alcohols have shown diastereomeric ratios of approximately 2:1 under controlled conditions .
Properties
IUPAC Name |
(2-chloro-2-fluorocyclopropyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClFO/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLABFYFYPHIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-2-fluorocyclopropyl)methanol typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a halogenated alkene with a diazo compound in the presence of a catalyst. For instance, the reaction of 1-chloro-1-fluoroethylene with diazomethane under copper catalysis can yield the desired cyclopropyl compound.
Industrial Production Methods: On an industrial scale, the production of (2-chloro-2-fluorocyclopropyl)methanol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as distillation or chromatography are employed to separate the diastereomers.
Types of Reactions:
Oxidation: The hydroxyl group in (2-chloro-2-fluorocyclopropyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the cyclopropyl ring, using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles in reactions facilitated by bases or catalysts. For example, nucleophilic substitution with sodium methoxide can replace the chlorine atom with a methoxy group.
Common Reagents and Conditions:
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Reduced cyclopropyl derivatives.
Substitution: Methoxy-substituted cyclopropyl compounds.
Scientific Research Applications
Drug Development
The incorporation of fluorinated cyclopropane moieties, such as (2-chloro-2-fluorocyclopropyl)methanol, has been shown to enhance the pharmacological profiles of drug candidates. A notable example is the synthesis of fluorocyclopropyl analogs of cabozantinib , a c-Met and VEGFR-2 inhibitor used in cancer treatment. The fluorinated analogs exhibited improved in vitro activity compared to their non-fluorinated counterparts, suggesting that the fluorine substituent can significantly influence biological activity and selectivity .
Structure-Activity Relationships (SAR)
The unique structural features of (2-chloro-2-fluorocyclopropyl)methanol allow for fine-tuning in drug design. The trans-fluorine effect observed in cyclopropanes can lead to variations in hydrolysis rates and metabolic stability, which are critical factors in drug efficacy and safety. Studies indicate that the presence of fluorine can stabilize certain conformations that enhance binding affinity to target proteins .
Synthesis of Diastereomers
The ability to synthesize both diastereomers of (2-chloro-2-fluorocyclopropyl)methanol is crucial for evaluating their distinct biological activities. Techniques such as diastereoselective synthesis have been developed to produce these compounds efficiently. For instance, a method involving fluoromethylsulfonium salts has been utilized to achieve high yields of both diastereomers through controlled hydrolysis and amide coupling reactions .
Industrial Applications
The compound's synthetic pathways are also applicable in industrial settings, particularly in the production of agrochemicals and pharmaceuticals. The reductive dehalogenation process described in patents demonstrates a scalable method for producing 2-fluorocyclopropane derivatives from halogenated precursors, which can be adapted for large-scale manufacturing .
Cabozantinib Analogs
A detailed case study focused on the synthesis of fluorocyclopropyl analogs of cabozantinib illustrates the practical applications of (2-chloro-2-fluorocyclopropyl)methanol. The study highlighted how different diastereomers were synthesized and tested for their anticancer properties, revealing that one specific diastereomer exhibited superior selectivity against cancer cell lines compared to others .
| Diastereomer | Activity | Selectivity |
|---|---|---|
| Cis-Diastereomer | Moderate | Low |
| Trans-Diastereomer | High | High |
Agrochemical Development
Another case study reported the utilization of (2-chloro-2-fluorocyclopropyl)methanol in developing new agrochemicals targeting pest resistance. The compound was evaluated for its efficacy against various agricultural pests, demonstrating potential as a novel insecticide with favorable environmental profiles due to its selective action .
Mechanism of Action
The mechanism by which (2-chloro-2-fluorocyclopropyl)methanol exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity of the cyclopropyl ring and the hydroxyl group. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding or modification.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Diastereomer Ratios
[(1r,2s)-2-(Fluoromethyl)cyclopropyl]methanol
- Structure : Differs by replacing the chloro substituent with a fluoromethyl group.
- Diastereomer Ratio: Not explicitly reported, but predicted collision cross-section (CCS) data (120.2–131.5 Ų for [M+H]+ and [M+Na]+ adducts) suggest distinct conformational behavior compared to the chloro-fluoro analog .
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl Chloride
- Structure : Features a tetrahydrofuran ring with a trifluoromethyl group and a sulfonyl chloride moiety.
- Diastereomer Ratio: Not quantified, but the sulfonyl chloride group introduces higher electrophilicity compared to the hydroxymethyl group in the target compound .
β-Arylmercapto Alcohol Derivatives
- Structure : Contains a thiol group instead of chloro-fluoro substituents.
- Diastereomer Ratio: Reported as 2:1 under NaBH4 reduction in methanol, highlighting the role of solvent and reducing agents in stereochemical outcomes .
Physicochemical Properties
- Collision Cross-Section (CCS): [(1r,2s)-2-(Fluoromethyl)cyclopropyl]methanol exhibits CCS values of 120.2–131.5 Ų for [M+H]+ and [M+Na]+ adducts . The chloro-fluoro analog likely has higher CCS due to increased steric bulk, though experimental data are lacking.
- Thermal Stability : The electron-withdrawing effects of Cl and F in the target compound may enhance ring strain compared to purely alkyl-substituted cyclopropanes, reducing thermal stability.
Data Tables
Table 2: Predicted Physicochemical Properties
Biological Activity
The compound (2-chloro-2-fluorocyclopropyl)methanol , a mixture of diastereomers, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Structural Characteristics
The structure of (2-chloro-2-fluorocyclopropyl)methanol is characterized by a cyclopropane ring with chlorine and fluorine substituents. The presence of these halogens can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.
1. Pharmacological Profile
Research indicates that compounds containing cyclopropane moieties often exhibit diverse pharmacological activities. In particular, the incorporation of fluorine and chlorine atoms can enhance receptor binding affinity and selectivity. For instance, studies on fluorinated cyclopropane derivatives have shown improved activity at serotonin receptors, particularly 5-HT2C agonists, which are implicated in various neurological disorders .
2. Case Studies
A notable case study involved the synthesis and evaluation of diastereomers of fluorocyclopropyl analogs of cabozantinib, a known c-Met and VEGFR-2 inhibitor. The study highlighted that the monofluoro analog displayed an improved in vitro profile compared to its nonfluorinated counterpart. This suggests that the introduction of fluorine can enhance selectivity and potency, making it a valuable modification in drug design .
Table 1: Biological Activity Comparison of Cyclopropane Derivatives
| Compound Name | EC50 (nM) | Emax (%) | Selectivity (2B/2C) |
|---|---|---|---|
| (2-chloro-2-fluorocyclopropyl)methanol | TBD | TBD | TBD |
| Fluorinated cyclopropyl derivative (+)-21a | 4.7 | 98 | 2 |
| Non-fluorinated parent compound | 5.2 | 108 | 7 |
Note: TBD indicates data that requires further research.
Mechanistic Insights
The biological activity of (2-chloro-2-fluorocyclopropyl)methanol may be attributed to its ability to interact with specific biological targets. The presence of halogens can modulate the electronic properties of the molecule, potentially enhancing binding interactions with target proteins or enzymes involved in disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
